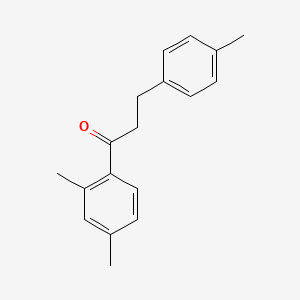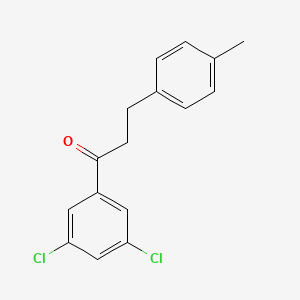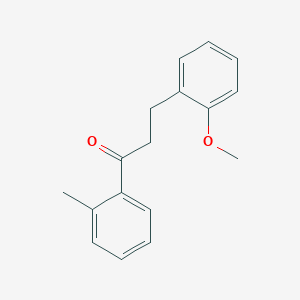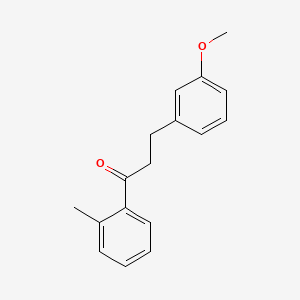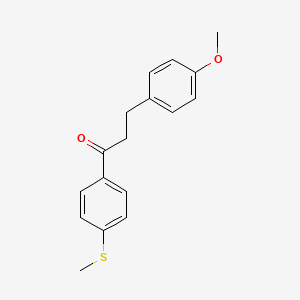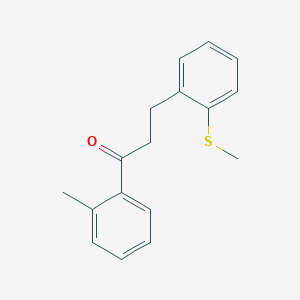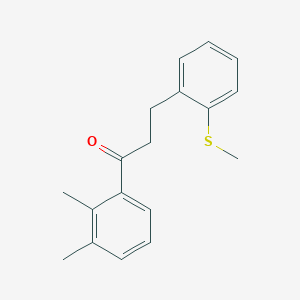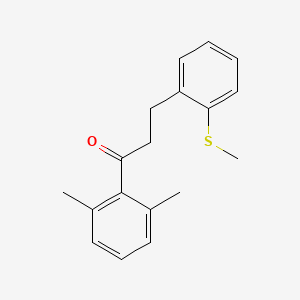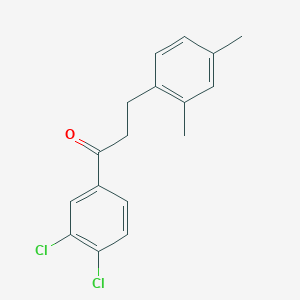
3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
Descripción general
Descripción
3’,4’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16Cl2O . It has a molecular weight of 307.22 . The IUPAC name for this compound is 1-(3,4-dichlorophenyl)-3-(2,5-dimethylphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for 3’,4’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is 1S/C17H16Cl2O/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
- The compound 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, a related derivative, exhibits interactions like C—H⋯O and weak C—H⋯π in its crystal structure. This suggests potential applications in understanding molecular interactions and crystal engineering (Bappalige et al., 2009).
Photosynthesis and Characterization
- In a study, the photosynthesis of 4-(5,7-dichloro-8aH-chromen-2-yl)-N,N-dimethylaniline was achieved from a similar compound (trans 2,4-dimethyl amino chalcone) using xenon light. This indicates its utility in synthetic organic chemistry and photosynthesis studies (Chalabi & Fadhil, 2020).
Chemical Reactivity and Catalysis
- Tungsten(VI) complexes with aminobis(phenolato) [O,N,O] donor ligands, including those with 3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, have been studied. These are potentially useful in catalysis, particularly in ring-opening metathesis polymerization of norbornene (Lehtonen & Sillanpää, 2004).
Electrochemical Properties
- The electrosynthesis of 3,4-diphenylhexane-3,4-diol from propiophenone reduction demonstrates the potential application of related compounds in electrochemical processes (Lyalin et al., 2006).
Triplet Reactivity in Photoreduction
- A study on benzophenone derivatives, including those with chloro-substituents, investigated their triplet reactivity and photoreduction processes, indicating potential applications in photochemistry and materials science (Li et al., 2012).
Adsorption Studies
- Research on adsorption of phenols by Amberlite XAD-4 resin, including compounds like 2,4-dimethylphenol, highlights potential applications in environmental remediation and water treatment technologies (Ku & Lee, 2000).
Synthesis of Novel Polymers
- New copolymers containing azobenzene moieties and thiophenes, synthesized from compounds including 4-methylthiophene, indicate potential uses in polymer science for creating materials with specific optical and thermal properties (Tapia et al., 2010).
Synthesis of Functionalized Compounds
- The synthesis of cyclo-2,4,6-triarsa-1,3,5-triazanes from related compounds demonstrates the role of steric strain in the stability of pnictazane oligomers, indicating applications in synthetic and inorganic chemistry (Burford et al., 2005).
UV Cross-Linkable Polymers
- The synthesis and characterization of a UV cross-linkable polymer based on triazine, including derivatives of 3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, show potential applications in developing materials with special cross-linking properties (Suresh et al., 2016).
Polyester Synthesis and Characterization
- The synthesis of new aromatic polyesters containing cardo decahydronaphthalene groups, starting from compounds like 2,4-dimethylphenol, indicates potential applications in material science for producing polyesters with unique properties (Honkhambe et al., 2010).
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVMODRODNSFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644705 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
CAS RN |
898794-50-8 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



